molecular formula C20H19N3O3S B11603740 5-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one

5-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one

Cat. No. B11603740
M. Wt: 381.4 g/mol
InChI Key: OOBXPDGAOLUGEQ-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-2-(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one is a complex organic compound that belongs to the class of triazolothiazines. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazine ring, and substituted with dimethoxyphenyl and methylphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 5-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the triazole and thiazine precursors, followed by their fusion under specific reaction conditions. Common reagents used in these reactions include hydrazines, alkynes, and various catalysts. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

    Common Reagents and Conditions: Typical reagents include acids, bases, and various organic solvents. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include modified triazolothiazine derivatives with altered functional groups.

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-2-(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

When compared to other similar compounds, 5-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one stands out due to its unique combination of functional groups and ring structures. Similar compounds include other triazolothiazines and related heterocyclic compounds, which may share some chemical properties but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

properties

Molecular Formula

C20H19N3O3S

Molecular Weight

381.4 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one

InChI

InChI=1S/C20H19N3O3S/c1-12-4-6-13(7-5-12)19-21-20-23(22-19)18(24)11-17(27-20)14-8-9-15(25-2)16(10-14)26-3/h4-10,17H,11H2,1-3H3

InChI Key

OOBXPDGAOLUGEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=O)CC(SC3=N2)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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